

Using 1-(2-Ethoxy-4-fluorophenyl)ethanone as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 1-(2-Ethoxy-4-fluorophenyl)ethanone

CAS No.: 51788-79-5

Cat. No.: B1454105

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Application Note: Strategic Utilization of 1-(2-Ethoxy-4-fluorophenyl)ethanone in Medicinal Chemistry

Executive Summary

1-(2-Ethoxy-4-fluorophenyl)ethanone (CAS: 51788-79-5) represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor and CNS-active small molecule spaces. This acetophenone derivative combines two critical structural features:

- The 2-Ethoxy Group: Provides steric bulk and lipophilicity, often crucial for filling hydrophobic pockets in enzymes (e.g., MET, EGFR kinases) or improving blood-brain barrier (BBB) permeability.
- The 4-Fluoro Substituent: Modulates metabolic stability (blocking para-oxidation) and tunes the electronic properties of the phenyl ring without introducing excessive steric hindrance.

This guide details the synthesis, handling, and downstream application of this intermediate, focusing on its conversion into bioactive aminothiazoles and chalcones.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Property	Specification
Chemical Name	1-(2-Ethoxy-4-fluorophenyl)ethanone
CAS Number	51788-79-5
Molecular Formula	C ₁₀ H ₁₁ FO ₂
Molecular Weight	182.19 g/mol
Appearance	White to off-white crystalline solid or oil (depending on purity)
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Reactivity	-Bromination, Aldol Condensation, Reductive Amination

Synthetic Protocols

Protocol A: Synthesis of 1-(2-Ethoxy-4-fluorophenyl)ethanone

Rationale: Commercially available 1-(4-fluoro-2-hydroxyphenyl)ethanone is the most reliable starting material. Direct Friedel-Crafts acetylation of 3-fluorophenetole often yields inseparable regioisomers.

Reagents:

- 1-(4-Fluoro-2-hydroxyphenyl)ethanone (CAS: 1481-27-2)[1]
- Ethyl Iodide (EtI) or Diethyl Sulfate
- Potassium Carbonate (K₂CO₃)
- Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Procedure:

- Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in DMF (5 mL/g).
- Base Addition: Add K_2CO_3 (1.5 eq) in a single portion. The suspension may turn yellow/orange due to phenoxide formation.
- Alkylation: Add Ethyl Iodide (1.2 eq) dropwise via syringe.
- Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The starting phenol (lower R_f) should disappear.
- Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine to remove DMF.
- Purification: Dry over Na_2SO_4 , concentrate, and purify via silica gel flash chromatography (0–10% EtOAc in Hexanes).
 - Yield Expectation: 85–95%.[3]

Protocol B: -Bromination (The Gateway Reaction)

Rationale: Converting the ketone to an

-bromo ketone is the necessary activation step for heterocycle synthesis. Caution:

-bromo ketones are potent lachrymators.

Reagents:

- **1-(2-Ethoxy-4-fluorophenyl)ethanone** (Product of Protocol A)
- Copper(II) Bromide ($CuBr_2$) OR N-Bromosuccinimide (NBS) with p-TsOH
- Solvent: Ethyl Acetate/Chloroform (1:1)

Step-by-Step Procedure ($CuBr_2$ Method - Higher Selectivity):

- Dissolution: Dissolve the ketone (1.0 eq) in EtOAc/ $CHCl_3$ (10 mL/g).

- Bromination: Add CuBr_2 (2.0 eq) finely powdered.
- Reflux: Heat to reflux vigorously. The green CuBr_2 will slowly turn to white CuBr as the reaction proceeds.
- Monitoring: Reaction typically takes 2–4 hours. Monitor by TLC.[3]
- Filtration: Cool to room temperature. Filter off the copper salts through a Celite pad.
- Isolation: Concentrate the filtrate. The crude **2-bromo-1-(2-ethoxy-4-fluorophenyl)ethanone** is often pure enough for the next step.
 - Stability Note: Use immediately or store at -20°C under Argon.

Protocol C: Hantzsch Thiazole Synthesis (Kinase Inhibitor Core)

Rationale: This reaction constructs the 2-aminothiazole scaffold found in drugs like Dasatinib or Dabrafenib derivatives.

Reagents:

- -Bromo intermediate (from Protocol B)
- Thiourea (for primary amines) or N-substituted Thioamide
- Solvent: Ethanol (EtOH)

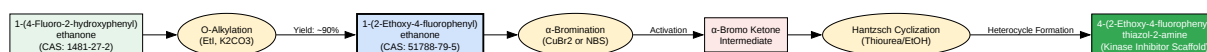
Step-by-Step Procedure:

- Mixing: In a reaction vial, suspend the -bromo ketone (1.0 eq) and Thiourea (1.1 eq) in Ethanol.
- Cyclization: Heat to reflux for 1–2 hours. The solid will dissolve, followed by the precipitation of the thiazole hydrobromide salt.
- Neutralization: Cool the mixture. If a precipitate forms, filter it (this is the HBr salt). If not, concentrate and neutralize with saturated NaHCO_3 .

- Isolation: Extract with DCM or filter the free base solid.
- Result: 4-(2-ethoxy-4-fluorophenyl)thiazol-2-amine.

Visual Workflows

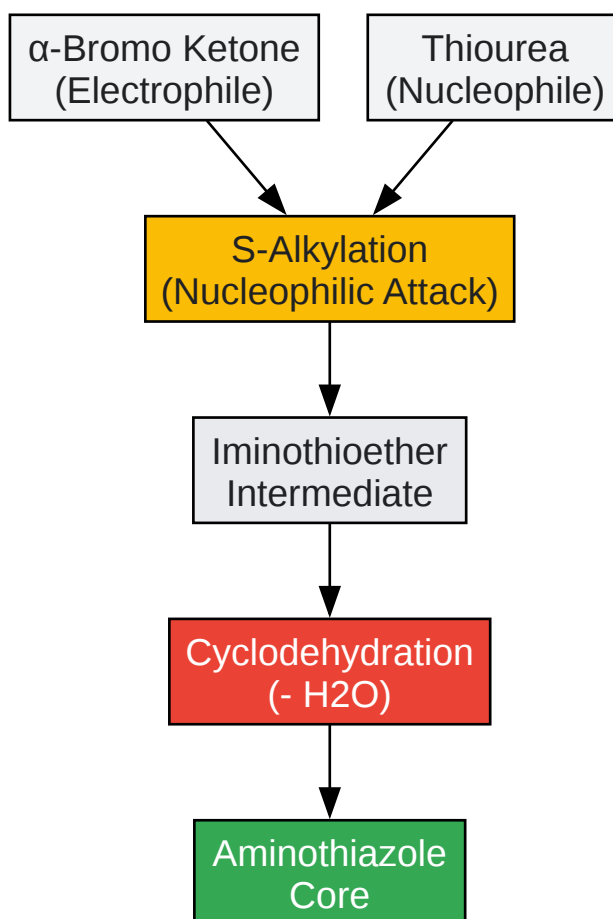
Figure 1: Synthetic Pathway & Logic Flow



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Caption: Step-wise conversion of the hydroxyphenol precursor to the bioactive aminothiazole scaffold.

Figure 2: Mechanistic Insight (Hantzsch Reaction)



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Caption: Mechanism of the Hantzsch thiazole synthesis, the primary pharmaceutical application of this intermediate.

Troubleshooting & Expert Tips

- Regioselectivity in Bromination:
 - Issue: Bromination occurring on the aromatic ring or the ethyl group.
 - Solution: Avoid using elemental bromine (). Use CuBr_2 in EtOAc/ CHCl_3 as described in Protocol B. This system is highly selective for the alpha-carbonyl position due to the coordination mechanism with copper.
- Purification of the Ethanone:
 - If the O-alkylation (Protocol A) yields a dark oil, wash the organic layer with 10% NaOH to remove any unreacted phenol starting material before column chromatography.
- Storage:
 - The 2-ethoxy group makes the ring electron-rich, increasing susceptibility to oxidation over long periods. Store the intermediate under nitrogen at 4°C.

References

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